molecular formula C15H14ClFN2O2 B5799974 N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea

Cat. No. B5799974
M. Wt: 308.73 g/mol
InChI Key: WOUUKMBVJYRWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a key regulator of fluid and ion transport in various tissues and organs.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea is a selective and reversible inhibitor of the CFTR chloride channel. It binds to the cytoplasmic side of the CFTR channel and blocks chloride ion transport, thereby reducing fluid secretion and ion transport in various tissues and organs.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to have various biochemical and physiological effects in CF and other diseases. In CF, N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to increase the stability and function of mutant CFTR channels, and to improve ion transport and fluid secretion in CF cells and tissues. In other diseases, N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to modulate ion transport and fluid secretion, and to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of the CFTR chloride channel, which makes it a valuable tool for studying CF and other diseases that involve CFTR dysfunction. Another advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies.
One of the limitations is that N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea is a reversible inhibitor, which means that its effects on CFTR function are transient and can be rapidly reversed upon removal of the inhibitor. Another limitation is that N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea and its potential therapeutic applications. One direction is to further optimize the structure and pharmacokinetic properties of N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea to improve its efficacy and safety in vivo. Another direction is to investigate the potential of N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea in combination with other CF therapies, such as correctors and potentiators, to enhance CFTR function and improve clinical outcomes.
Other future directions include exploring the potential of N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea in other diseases that involve ion transport and fluid secretion, such as secretory diarrhea and polycystic kidney disease, and investigating the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea on ion channels and transporters other than CFTR. Overall, N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has shown great promise as a valuable tool for studying CF and other diseases, and as a potential therapeutic agent for improving ion transport and fluid secretion in various tissues and organs.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea was first synthesized by the pharmaceutical company Vertex in 2003. The synthesis method involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 5-fluoro-2-methylbenzoic acid to form the intermediate 5-chloro-2-methoxy-N-(5-fluoro-2-methylphenyl)anilide, which is then reacted with urea to form N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the CFTR gene, which encodes the CFTR chloride channel. N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to increase the stability and function of mutant CFTR channels, and to improve ion transport and fluid secretion in CF cells and tissues.
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has also been studied for its potential applications in other diseases, such as polycystic kidney disease, secretory diarrhea, and pancreatic cancer. In these diseases, N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to modulate ion transport and fluid secretion, and to inhibit tumor growth and metastasis.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-9-3-5-11(17)8-12(9)18-15(20)19-13-7-10(16)4-6-14(13)21-2/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUUKMBVJYRWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.